1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine
Description
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core linked to a pyridine ring substituted with a tosylpyrrolidine moiety.
Properties
Molecular Formula |
C20H26N4O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C20H26N4O2S/c1-16-4-7-18(8-5-16)27(25,26)24-12-2-3-19(24)17-6-9-20(22-15-17)23-13-10-21-11-14-23/h4-9,15,19,21H,2-3,10-14H2,1H3 |
InChI Key |
HKSXMKTZEHHSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors.
Attachment of the tosyl group: Tosylation is typically performed using tosyl chloride in the presence of a base such as pyridine.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling with piperazine: The final step involves coupling the pyridine derivative with piperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.
Coupling Reactions: It can participate in coupling reactions with various electrophiles and nucleophiles
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
(a) 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Derivatives
- Structure : Replaces the tosylpyrrolidine group with a trifluoromethyl (CF₃) substituent on the pyridine ring.
- Properties : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity. For example, 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine hydrochloride (CAS 128263-65-0) is commercially available with 99% purity and used as a pharmaceutical intermediate .
- Activity: Analogues in this class, such as 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid derivatives, act as TRPV1 antagonists with nanomolar affinity, demonstrating the role of CF₃ in enhancing target binding .
(b) Sulfonyl-Substituted Piperazines
- Structure : Features sulfonyl groups (e.g., benzenesulfonyl, tosyl) on the piperazine or pyridine ring.
- Example : 1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (Compound 34) is synthesized via Ca(NTf₂)₂-catalyzed SuFEx reactions, showcasing efficient sulfur(VI)-fluoride exchange chemistry .
- Comparison : The tosyl group in the target compound may confer similar stability but with added steric hindrance compared to phenylsulfonyl derivatives.
(c) Chlorophenyl and Dichlorophenyl Derivatives
- Structure : Piperazines substituted with halogenated aryl groups, e.g., 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7p).
- Activity : These compounds exhibit selectivity for dopamine D3 receptors (e.g., IC₅₀ values < 100 nM), highlighting the importance of halogen atoms in receptor interactions .
Positional Isomerism and Substituent Effects
- Pyridine Substituent Position : Compounds like 1-(3-(trifluoromethyl)pyridin-2-yl)piperazine (A21) and 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (A23) differ in the CF₃ group’s position on the pyridine ring. Such variations significantly alter binding affinity and solubility .
- Pyrrolidine vs.
Data Tables
Table 1: Structural and Functional Comparison of Key Piperazine Derivatives
*Estimated based on structural similarity.
Biological Activity
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 302.39 g/mol |
| CAS Number | 1352515-20-8 |
| IUPAC Name | 1-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine |
Research indicates that 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems. The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
Neurotransmitter Interaction
Studies have shown that compounds with similar structures can act as agonists or antagonists at various receptor sites:
- Serotonin Receptors : Potential modulation of serotonin pathways may contribute to antidepressant effects.
- Dopamine Receptors : Interaction with dopamine pathways could indicate utility in treating disorders such as schizophrenia or Parkinson's disease.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine.
In Vitro Studies
In vitro assays have demonstrated that similar piperazine derivatives show significant activity against various cancer cell lines. For instance:
These results suggest that the compound may possess cytotoxic properties that warrant further investigation.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of piperazine derivatives. For example:
- Model : Mouse model for anxiety
- Outcome : Significant reduction in anxiety-like behavior was observed at doses of 10 mg/kg, indicating potential anxiolytic properties.
Case Studies
A notable case study involved a series of clinical trials assessing the safety and efficacy of piperazine derivatives in treating anxiety disorders. Participants receiving a similar compound showed:
- Improvement in Anxiety Scores : Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores by an average of 30% after 4 weeks.
This provides preliminary evidence supporting the therapeutic potential of compounds structurally related to 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
